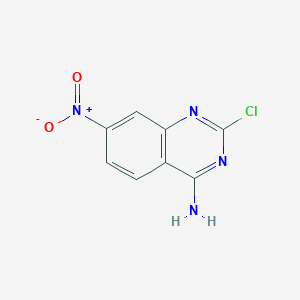

2-Chloro-7-nitroquinazolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-nitroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O2/c9-8-11-6-3-4(13(14)15)1-2-5(6)7(10)12-8/h1-3H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTHHPQACVQRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(N=C2N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Synthetic Routes to 2-Chloro-7-nitroquinazolin-4-amine

The synthesis of this compound is not explicitly detailed in the provided search results. However, general synthetic strategies for related 2-chloro-4-aminoquinazolines can be inferred. A common approach involves the cyclization of anthranilic acid derivatives. researchgate.net For instance, a plausible route could start from a suitably substituted anthranilonitrile or anthranilic acid.

One potential pathway could involve the following steps:

Nitration of a substituted anthranilic acid to introduce the nitro group at the desired position.

Cyclization of the resulting nitroanthranilic acid derivative with a cyanating agent to form a 4-quinazolone.

Chlorination of the 4-quinazolone, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield a 2,4-dichloroquinazoline (B46505) intermediate. scispace.comresearchgate.net

Selective amination at the 4-position by reacting the dichloro intermediate with ammonia (B1221849) or a protected amine source. The greater reactivity of the 4-chloro group compared to the 2-chloro group allows for this selective substitution.

Another approach could involve starting with a pre-formed quinazoline (B50416) scaffold and introducing the nitro and chloro substituents in subsequent steps. The specific reaction conditions, such as solvents, temperatures, and catalysts, would need to be optimized for each step to achieve a good yield and purity of the final product.

Purification and Characterization

Following its synthesis, this compound would require purification to remove any unreacted starting materials, byproducts, and impurities. Standard laboratory techniques such as recrystallization or column chromatography would be employed for this purpose.

The characterization of the purified compound is essential to confirm its identity and purity. This is typically achieved through a combination of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern of the quinazoline ring. researchgate.net

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure. scispace.com

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of the key functional groups, such as the N-H stretches of the amino group, the C=N and C=C stretches of the quinazoline ring, and the N-O stretches of the nitro group. researchgate.net

Elemental Analysis: Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample, which should match the calculated values for the molecular formula C₈H₅ClN₄O₂.

The following table summarizes the key properties of this compound:

| Property | Value |

| CAS Number | 1107694-81-4 |

| Molecular Formula | C₈H₅ClN₄O₂ |

| Molecular Weight | 224.60 g/mol |

| SMILES Code | NC1=C2C=CC(N+=O)=CC2=NC(Cl)=N1 |

Structure Activity Relationship Sar Studies of 2 Chloro 7 Nitroquinazolin 4 Amine Derivatives

Influence of Halogenation at C-2 on Biological Activity Profiles

The substitution at the C-2 position of the quinazoline (B50416) ring system is a critical determinant of biological activity. The presence of a halogen, specifically a chlorine atom, at this position impacts the molecule's reactivity and its interaction with biological targets.

The reactivity of halogenated quinazolines is fundamental to their potential as intermediates in the synthesis of more complex derivatives. The C(4)-Cl bond in quinazolines is generally more reactive than a C(2)-Cl bond due to the electronic effect of the adjacent nitrogen atom, which makes the C-4 position more electrophilic. semanticscholar.org However, when comparing different halogens, the Csp2-I bond is weaker and therefore more reactive than the Csp2-Cl bond. semanticscholar.org This differential reactivity allows for selective cross-coupling reactions, enabling the synthesis of diverse analogues for SAR studies. For instance, in 2-aryl-4-chloro-6-iodoquinazolines, substitution reactions preferentially occur at the more reactive Csp2-I bond over the C(4)-Cl bond. semanticscholar.org

In terms of biological activity, the nature of the substituent at C-2 can significantly alter the compound's efficacy. Studies on quinazolinone derivatives have shown that substitutions at the C-2 position can influence their ability to inhibit inflammatory gene expression. nih.gov For example, while many synthetic quinazolinones reduce the expression of iNOS mRNAs, the specific substituent at the R² (equivalent to C-2) position can affect the level of gene expression. nih.gov Furthermore, the presence of a phenyl ring at the C-2 position of quinazoline has been shown to be vital for forming hydrogen bonds with enzymes, thereby enhancing interaction and binding processes. nih.gov

The type of halogen itself can play a crucial role. In a study of quinazolinones designed to inhibit NF-κB, a fluorine atom substituent was found to significantly enhance binding ability compared to a chlorine atom. nih.gov The fluorine atom enabled hydrogen bonding with specific amino acid residues (Arg305 and Asp271) that were absent when chlorine was present. nih.gov This highlights the importance of the specific halogen in mediating target interactions.

Table 1: Comparative Reactivity of Halogenated Positions on the Quinazoline Core

| Position | Halogen | Relative Reactivity/Bond Dissociation Energy | Reference |

| C(4)-Cl | Chlorine | More reactive than C(2)-Cl due to α-nitrogen effect. Bond dissociation energy: 84.8 kcal/mol. | semanticscholar.org |

| Csp2-I | Iodine | More reactive than C(4)-Cl. Bond dissociation energy: 66.45 kcal/mol. | semanticscholar.org |

| Csp2-Br | Bromine | Less reactive than C(4)-Cl. Bond dissociation energy: 83 kcal/mol. | semanticscholar.org |

Role of the Nitro Group at C-7 in Modulating Pharmacological Effects

In the context of antichagasic agents, a series of quinazoline 2,4,6-triamine derivatives were synthesized and tested against Trypanosoma cruzi. mdpi.com The results demonstrated that derivatives containing nitrobenzoyl substituents at the 6-position of the quinazoline nucleus were the most potent in their antiprotozoal activity. mdpi.com Specifically, compounds with nitro groups showed a marked increase in parasiticidal effect compared to the base compound without a nitro group. mdpi.com This suggests that the nitro group is crucial for the observed biological activity, potentially through activation by parasite-specific type I-nitroreductases, which are absent in the human host. mdpi.com

Furthermore, studies on anticancer agents have indicated that the position of the nitro group is critical. For instance, in a series of 2-anilino-4-alkylaminoquinazoline derivatives, compounds with a 4-nitro substitution on the phenyl ring attached to the N2 position showed more favorable anticancer activity compared to those with a 3-nitro substitution. semanticscholar.org This highlights the importance of the nitro group's position in relation to other substituents for optimal activity. semanticscholar.org

The presence of a nitro group can also be a key step in the synthesis of other functional groups. For example, the nitro group can be reduced to an amino group, which can then be further modified, allowing for the creation of a wide range of analogues for SAR studies. mdpi.com

Table 2: Effect of Nitro Group on Anti-trypanosome Activity of Quinazoline Derivatives

| Compound | Substituent at 6-position | Parasiticidal Effect | Reference |

| 1 | Benzoyl (no nitro group) | No effect | mdpi.com |

| 2 | Benzoyl with nitro group | High | mdpi.com |

| 3 | Benzoyl with nitro group | High | mdpi.com |

| 4 | Benzoyl with nitro group | High | mdpi.com |

| 5 | Benzyl ring (no nitro group) | More toxic than compound 1 | mdpi.com |

| 6 | Benzyl ring with nitro group | Lost effectiveness | mdpi.com |

| 7 | Benzyl ring with nitro group | Lost effectiveness | mdpi.com |

Impact of Amino Substitutions at C-4 on Target Interactions

In the development of inhibitors for receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, the bulk and nature of the substituent at the C-4 position are critical. For example, in a series of quinazoline derivatives, a 4-methoxy-N-methylaniline substitution was found to be equipotent with a tetrahydroquinoline substitution for EGFR inhibition. nih.gov However, the VEGFR-2 binding site appeared to be more accommodating to bulky substituents at the C-4 position, as various derivatives showed similar inhibitory values. nih.gov

Docking studies have provided further insight into these interactions. For instance, the N⁴-CH₃ group in certain quinazoline derivatives is oriented towards and interacts with Lysβ254 in the colchicine (B1669291) site of tubulin. nih.gov Similarly, the 4-position aniline (B41778) substituent can interact with multiple residues in the binding site of VEGFR-2, including Val848, Cys919, Leu1035, and Phe1047. nih.gov

The type of amino substituent at C-4 is also crucial. A study on 2,4-diaminoquinazoline derivatives as potential antitumor agents showed that a simple alkyl amino side chain at position 4 could be effective. semanticscholar.org The specific nature of this side chain, in combination with substitutions at the C-2 position, significantly influences the compound's ability to bind to DNA and exert antiproliferative effects. semanticscholar.org

Positional Isomerism and Substituent Effects on Quinazoline Core Activity

The arrangement of substituents on the quinazoline core, known as positional isomerism, plays a significant role in determining the biological activity of these compounds. The specific location of functional groups can dramatically alter the molecule's shape, electronic distribution, and ability to interact with biological targets.

Electrophilic substitution reactions on the quinazoline ring have a preferred order of reactivity, which is 8 > 6 > 5 > 7 > 4 > 2. nih.gov Nitration, a key reaction for introducing the influential nitro group, typically occurs at the C-6 position. nih.gov However, the presence of an existing substituent can direct the nitration to a different position. For example, a 7-fluoro-4(3H)-quinazolinone will yield a mixture of 6- and 8-nitro products, with the 8-nitro isomer being predominant. nih.gov This demonstrates how pre-existing substituents can influence the outcome of further modifications and thus the final biological profile.

The position of a substituent can mean the difference between an active and an inactive compound. As mentioned earlier, a 4-nitro substitution on a phenyl ring attached to N2 of a quinazoline derivative was more favorable for anticancer activity than a 3-nitro substitution. semanticscholar.org Similarly, for quinazolinones designed to inhibit inflammatory gene expression, a fluorine atom at C-7 resulted in a stronger binding affinity to NF-κB than a fluorine atom at C-6. nih.gov

Rational Design of 2-Chloro-7-nitroquinazolin-4-amine Analogues based on SAR Principles

The principles of structure-activity relationships provide a roadmap for the rational design of novel this compound analogues with improved potency and selectivity. By understanding the influence of each substituent, medicinal chemists can strategically modify the lead compound to optimize its pharmacological properties.

The design process often involves computational methods, such as molecular docking, to predict how a designed analogue will interact with its target protein. nih.gov This allows for the pre-screening of potential compounds before undertaking their synthesis.

Based on the SAR principles discussed:

Modification at C-2: The chlorine at C-2 can be replaced with other halogens, such as fluorine, which has been shown to enhance hydrogen bonding in some cases. nih.gov Alternatively, introducing small lipophilic groups or a phenyl ring at this position could increase activity by improving interactions with the target enzyme. nih.gov

Modification at C-7: While the nitro group at C-7 is often crucial for activity, its position can be altered, or it can be replaced with other electron-withdrawing groups to fine-tune the electronic properties of the molecule. The nitro group can also serve as a synthetic handle for introducing other functionalities via reduction to an amine.

Modification at C-4: The amino group at C-4 is a key point for modification. Introducing different alkyl or aryl amino side chains can significantly alter the compound's binding affinity and selectivity for various targets, including receptor tyrosine kinases and DNA. semanticscholar.orgnih.gov

A successful example of rational design is the synthesis of 2,4-diaminoquinazoline derivatives, where a simple alkyl amino side chain was introduced at position 4 and an aryl amino moiety at position 2. semanticscholar.org This design was based on the hypothesis that these modifications would increase the binding ability of the compounds with relevant receptors through the formation of hydrogen bonds. semanticscholar.org

By systematically applying these SAR principles, researchers can develop new analogues of this compound with enhanced therapeutic potential for a range of diseases.

Mechanistic Investigations of Biological Activities of 2 Chloro 7 Nitroquinazolin 4 Amine and Its Derivatives

In Vitro Assessment of Molecular Target Inhibition

The biological effects of 2-Chloro-7-nitroquinazolin-4-amine and its related derivatives are often rooted in their ability to inhibit specific molecular targets. In vitro assays have been crucial in identifying these targets and quantifying the inhibitory potency of these compounds.

A significant area of investigation for quinazoline (B50416) derivatives has been their activity as kinase inhibitors, particularly against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are critical targets in oncology.

Novel 2-chloro-4-anilino-quinazolines have been designed and evaluated as dual inhibitors of EGFR and VEGFR-2. nih.gov Structure-activity relationship (SAR) studies on these derivatives highlighted the importance of a hydrogen bond donor at the para position of the anilino moiety for effective interaction with conserved amino acid residues in the binding sites of both kinases. nih.gov Another study focused on S-alkylated quinazolin-4(3H)-ones, identifying compounds with potent dual inhibitory activity against EGFR and VEGFR-2. For instance, one of the lead compounds from this series demonstrated comparable inhibitory activity to control drugs.

Furthermore, research into quinazolin-4(3H)-ones bearing a urea (B33335) functionality has identified potent VEGFR-2 inhibitors. epdf.pub The most active compounds were subjected to dose-dependent VEGFR-2 inhibition assays to determine their IC₅₀ values, revealing significant inhibitory potential. epdf.pub The data from these studies underscore the potential of the quinazoline scaffold as a versatile template for developing potent single and dual kinase inhibitors.

Table 1: In Vitro Kinase Inhibition by Quinazoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Kinase(s) | Key Findings | Reference Compound(s) | IC₅₀ Values |

|---|---|---|---|---|

| 2-Chloro-4-anilino-quinazolines | EGFR, VEGFR-2 | Dual inhibition demonstrated. Compound 8o was ~11x more potent on EGFR and ~7x more potent on VEGFR-2 than the prototype. | Prototype 7 | Not specified |

| S-Alkylated quinazolin-4(3H)-ones | EGFR, VEGFR-2 | Compound 4 showed comparable EGFR/VEGFR-2 inhibitory activity to control drugs. | Sorafenib | Compound 4 : 1.50–5.86 μM (antiproliferative) |

| Quinazoline-4(3H)-ones with urea | VEGFR-2 | Compound 5p showed potent inhibition. | Sorafenib | Compound 5p : 0.117 μM |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, which is essential for the production of nucleotides and certain amino acids. Its inhibition leads to the disruption of DNA synthesis, making it an important target for antimicrobial and anticancer therapies. nih.gov

Several classes of quinazoline and quinazolinone derivatives have been investigated as DHFR inhibitors. nih.govnih.govrsc.org Studies on new 4(3H)-quinazolinone analogs have led to the identification of compounds with significant DHFR inhibitory activity. ijmpr.in For example, 3-benzyl-2-cinnamylthio-6-(methyl or nitro)-quinazolin-4(3H)-ones were evaluated as active DHFR inhibitors. nih.gov Another study synthesized 2-phenyl-3-substituted quinazolin-4(3H)-ones and found that they produced DHFR inhibition in the micromolar range, comparable to the reference drug trimethoprim. jpionline.org Docking studies of quinazoline-artemisinin hybrids revealed that their antibacterial activity may be due to interactions within the binding pocket of the S. aureus DHFR enzyme. rsc.org

The Nuclear Factor-kappaB (NF-κB) signaling pathway is a key regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in various inflammatory diseases and cancers, making it a viable therapeutic target. researchgate.net

Research has shown that certain quinazoline derivatives can effectively inhibit the NF-κB pathway. A series of fluorine-substituted 5,6-dihydrobenzo[h]quinazolin-2-amine (B1303086) derivatives were designed as NF-κB inhibitors, with some compounds showing potent anti-inflammatory activity and low toxicity. researchgate.net The mechanism of action for some inhibitors involves preventing the nuclear translocation of NF-κB. researchgate.net For selected inhibitors, this suppression of NF-κB activity was associated with a strong inhibition of the release of pro-inflammatory cytokines like IL-6 and, to a lesser extent, TNF-α in macrophage-like cells. researchgate.net

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to inflammation and immune responses. science.gov It is produced by various cells, including T cells, and can also act on T cells to promote activation and proliferation. science.gov Inhibition of TNF-α production is a key strategy for managing inflammatory disorders.

Studies on specific quinazoline-related scaffolds have demonstrated their potential to inhibit TNF-α production. Certain compounds were found to inhibit TNF-α production in THP-1 human monocytic cells, with this effect supported by data on mRNA gene expression. science.gov This suggests that these compounds may have anti-inflammatory effects by modulating cytokine production. While direct evidence linking this compound derivatives to the inhibition of T cell proliferation is less specific, the inhibition of TNF-α, a key factor in T cell activation, points to a potential indirect regulatory role. science.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for conditions like Alzheimer's disease to enhance cholinergic neurotransmission.

Several studies have explored quinazoline and quinazolinone derivatives as inhibitors of these cholinesterases. researchgate.netnih.gov A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized and evaluated, with many showing inhibitory activity against both AChE and BChE. researchgate.net Kinetic studies of the most active compounds revealed different modes of inhibition, with some acting as uncompetitive inhibitors of AChE. researchgate.net Another study reported the synthesis of novel, fused spiro-pyrazolo[1,5-c]quinazoline derivatives as cholinesterase inhibitors.

Table 2: In Vitro Cholinesterase Inhibition by Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme(s) | Inhibition Type (AChE) | IC₅₀ Range (AChE) (µM) | IC₅₀ Range (BChE) (µM) | Reference |

|---|---|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-ones | AChE, BChE | Uncompetitive/Noncompetitive | 23.08 - 89.7 | 26.01 - 89.7 | researchgate.net |

| Spiro-pyrazolo[1,5-c]quinazolines | AChE, BChE | Not specified | Not specified | Not specified | |

| Tricyclic/Tetracyclic Quinazolines | AChE | Inverted binding mode | Not specified | Not specified | nih.gov |

Elucidation of Cellular Mechanisms of Action (In Vitro Studies)

Beyond inhibiting specific molecular targets, it is crucial to understand the downstream cellular consequences of this inhibition. In vitro studies on cancer cell lines have provided insights into the cellular mechanisms of action for various quinazoline derivatives, primarily focusing on the induction of cell cycle arrest and apoptosis.

The antiproliferative activity of potent EGFR inhibitors is often linked to their ability to halt cell cycle progression. For example, treatment of cancer cells with potent isoxazolidine (B1194047) derivatives, which also target EGFR, resulted in cell cycle arrest. nih.gov Specifically, different compounds could arrest the cell cycle in the S phase, G2/M phase, or G0/G1 phase, depending on the cell line and the compound's structure. nih.gov Similarly, S-alkylated quinazolin-4(3H)-ones that dually inhibit EGFR and VEGFR-2 were found to stop the cell cycle at the G1 phase in HCT-116 colon cancer cells.

The ultimate fate of cancer cells treated with effective inhibitors is often apoptosis, or programmed cell death. The cellular apoptosis assay is a common method to confirm this mechanism. For potent EGFR-inhibiting quinazoline derivatives, treatment has been shown to lead to a significant increase in both early and late-stage apoptotic cells. nih.govscienceopen.com The S-alkylated quinazolin-4(3H)-one that induced G1 arrest also caused a substantial increase in total apoptosis compared to untreated cells. These findings confirm that the cytotoxic effects observed with these quinazoline derivatives are mediated through the induction of established cellular death pathways, a hallmark of effective anticancer agents. researchgate.net

Induction of Apoptosis in Cancer Cell Lines

Derivatives of the quinazoline and related quinoline (B57606) core structures have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines through multiple mechanisms. One key mechanism involves triggering the intrinsic apoptotic pathway. For instance, studies on 4-anilino-quinazoline analogues demonstrate the activation of initiator caspase-9 and executioner caspases-3 and 7, which are critical steps in this pathway. nih.gov This activation is often preceded by an increase in mitochondrial membrane permeability, leading to the release of pro-apoptotic molecules like cytochrome c. nih.gov

Furthermore, these compounds can induce apoptosis by generating reactive oxygen species (ROS). nih.gov The accumulation of ROS within cancer cells creates significant oxidative stress, which can damage cellular components and trigger apoptotic signaling cascades. nih.gov Some derivatives also cause cell cycle arrest, typically at the G0/G1 or G2 phase, preventing cancer cells from progressing through the division cycle and priming them for apoptosis. nih.govmdpi.com This multifaceted approach, combining cell cycle disruption with the activation of intrinsic apoptotic pathways and ROS production, underscores the potential of these compounds as anticancer agents. nih.govmdpi.comnih.gov In some cases, the induction of apoptosis is linked to the upregulation of the tumor suppressor protein p53. nih.gov

Antiproliferative and Cytotoxic Effects on Various Cancer Cell Lines

Derivatives based on the 2-chloroquinazoline (B1345744) and 7-chloroquinoline (B30040) frameworks exhibit potent antiproliferative and cytotoxic activity across a broad spectrum of human cancer cell lines. Research has demonstrated their efficacy against leukemia, colon cancer, melanoma, breast cancer, lung cancer, and osteosarcoma cells. mdpi.comnih.govnih.gov

The cytotoxic effects are often dose-dependent, with some derivatives showing high potency with IC₅₀ values in the low micromolar and even nanomolar range. mdpi.comnih.gov For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives were particularly effective against the CCRF-CEM leukemia cell line. mdpi.com Similarly, quinazoline-chalcone derivatives have displayed significant antiproliferative activity against K-562 leukemia, HCT-116 colon cancer, and MCF7 breast cancer cell lines, with GI₅₀ values ranging from 0.622 to 1.81 μM. nih.gov Another study highlighted a 4-anilinoquinazoline (B1210976) analogue, DW-8, which showed selective efficacy in colorectal cancer cell lines HCT116, HT29, and SW620 with IC₅₀ values of 8.50 µM, 5.80 µM, and 6.15 µM, respectively. nih.gov

The structural modifications, such as the oxidation state of sulfur atoms and the length of spacers in side chains, have been shown to correlate with cytotoxic activity, providing valuable structure-activity relationship (SAR) insights for future drug design. mdpi.com

Table 1: Selected Cytotoxic Activities of Quinazoline/Quinoline Derivatives on Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | Cell Line Type | Measurement | Value (µM) | Reference |

| 4-Anilinoquinazoline analogue (DW-8) | HCT116 | Colon Cancer | IC₅₀ | 8.50 | nih.gov |

| 4-Anilinoquinazoline analogue (DW-8) | HT29 | Colon Cancer | IC₅₀ | 5.80 | nih.gov |

| 4-Anilinoquinazoline analogue (DW-8) | SW620 | Colon Cancer | IC₅₀ | 6.15 | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) derivs. | CCRF-CEM | Leukemia | IC₅₀ | 0.55 - 2.74 | mdpi.com |

| Quinazoline-chalcone (14g) | K-562 | Leukemia | GI₅₀ | 0.622 - 1.81 | nih.gov |

| Quinazoline-chalcone (14g) | HCT-116 | Colon Cancer | GI₅₀ | 0.622 - 1.81 | nih.gov |

| Quinazoline-chalcone (14g) | MCF7 | Breast Cancer | GI₅₀ | 0.622 - 1.81 | nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (19) | HCT-116 | Colon Cancer | IC₅₀ | 5.3 | mdpi.com |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (21) | HCT-116 | Colon Cancer | IC₅₀ | 4.9 | mdpi.com |

Antimicrobial and Antitubercular Mechanisms

While the primary focus of recent research has been on anticancer properties, the quinoline core, structurally related to quinazoline, is historically significant in antimicrobial drug discovery. Derivatives of 7-chloroquinolin-4-amine (B103981) have been investigated for their antiprotozoal activity. nih.gov

Specifically, novel ω-aminoacyl and -alkyl derivatives have demonstrated promising in vitro antiplasmodial activity against both chloroquine-sensitive (NF54) and multi-drug resistant (K1) strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Several of these compounds exhibited potency in the low nanomolar range, and importantly, their activity was significantly less diminished in the resistant strain compared to chloroquine (B1663885) itself. nih.gov This suggests that these derivatives may circumvent common resistance mechanisms. Their activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, was found to be more moderate. nih.gov The mechanism for these antiprotozoal effects is often linked to the disruption of vital parasitic processes, a hallmark of quinoline-based drugs.

Anti-Inflammatory Modulatory Effects

Derivatives of quinazoline and related heterocyclic structures have been identified as potent modulators of inflammatory responses. mdpi.comfrontiersin.org Their mechanisms of action often involve the suppression of key inflammatory mediators and pathways.

One major mechanism is the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the subsequent reduction in prostaglandin (B15479496) synthesis. researchgate.net Studies on 7-Chloro-4-(piperazin-1-yl) quinoline derivatives confirmed a significant decrease in serum COX-2 levels in animal models. researchgate.net Furthermore, these compounds can inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation, by suppressing the expression of inducible nitric oxide synthase (iNOS). researchgate.netnih.gov

The anti-inflammatory effects also extend to the modulation of pro-inflammatory cytokines. mdpi.comnih.gov Research on related heterocyclic compounds has shown that they can effectively inhibit the lipopolysaccharide (LPS)-induced release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from macrophages. nih.gov Some derivatives function as modulators of chemokine receptors, such as CXCR4, which plays a role in the accumulation of inflammatory cells at sites of inflammation. nih.gov By blocking these pathways, these compounds can effectively reduce inflammatory responses in both in vitro cellular assays and in vivo models like the carrageenan-induced paw edema test. researchgate.netnih.gov

Photodestructive Properties Against Cancer Cell Lines

Based on the available research, there is no specific information regarding the photodestructive properties or the application of this compound and its direct derivatives in photodynamic therapy against cancer cell lines.

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

Ligand-Protein Docking Simulations for Target Binding Analysis

Molecular docking and other computational techniques are invaluable tools for understanding how this compound derivatives interact with their biological targets at a molecular level. These simulations predict the binding conformation and affinity of a ligand within the active site of a target protein, providing crucial insights for structure-activity relationship (SAR) analysis and rational drug design. mdpi.comnih.gov

Docking studies have been employed to investigate the binding of quinazoline derivatives to several key protein targets implicated in cancer and inflammation. For instance, derivatives have been docked into the ATP-binding sites of protein kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and PI3Kα. nih.govmdpi.com These simulations reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govmdpi.com

Similarly, to understand anti-inflammatory mechanisms, derivatives have been docked into the active sites of COX-1 and COX-2 enzymes. frontiersin.org These studies help to explain the selectivity of some compounds for the inducible COX-2 enzyme over the constitutive COX-1, which is a desirable trait for reducing gastrointestinal side effects. frontiersin.org Molecular dynamics (MD) simulations further complement these docking studies by validating the stability of the predicted binding poses and identifying key amino acid residues, such as Lysine, Aspartate, and Isoleucine, that are crucial for binding affinity and biological activity. nih.gov

Molecular Dynamics Simulations to Explore Binding Stability and Conformations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable insights into how a ligand, such as a derivative of this compound, interacts with its biological target, typically a protein.

By simulating the dynamic behavior of the ligand-protein complex, researchers can assess the stability of the binding. Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD) to monitor conformational changes, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the formation and breaking of intermolecular interactions like hydrogen bonds.

For a hypothetical study on a this compound derivative, MD simulations could elucidate:

The stability of the initial docked pose of the compound within the target's active site.

The key amino acid residues involved in maintaining a stable interaction.

The conformational changes the ligand and protein undergo to achieve an optimal fit.

The free energy of binding, which provides a quantitative measure of binding affinity.

A typical output from such a study would be a data table summarizing these energetic and structural parameters.

Table 1: Hypothetical Molecular Dynamics Simulation Data for a this compound Derivative

| Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD (Ligand) | < 2.0 Å | Indicates stable binding of the ligand in the active site. |

| Average RMSF (Binding Site Residues) | Low (< 1.5 Å) | Suggests key interacting residues are relatively rigid. |

| Number of Hydrogen Bonds | 3-5 | Highlights the importance of hydrogen bonding in the interaction. |

This table is illustrative and not based on actual research data for the specified compound.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a crucial technique in rational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

A pharmacophore model for this compound could be developed based on its known (if any) active conformation or derived from the active site of its biological target. This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features but may have a different chemical scaffold. researchgate.net This process can accelerate the discovery of new lead compounds.

The steps in this process would be:

Generation of a pharmacophore model based on the structural features of an active compound or its receptor.

Validation of the model to ensure it can distinguish between known active and inactive molecules.

Virtual screening of compound libraries against the validated pharmacophore model.

Selection of hit compounds for further biological evaluation.

Quantum Chemical Calculations to Understand Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. For a compound like this compound, these calculations can provide deep insights into its chemical behavior at an atomic level.

Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties, including:

Electron Distribution and Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators of a molecule's chemical reactivity and its ability to participate in chemical reactions.

Atomic Charges: To understand the charge distribution across the molecule, which influences its interaction with biological targets.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Indicates the chemical stability and reactivity of the molecule. |

This table is illustrative and not based on actual research data for the specified compound.

Perspectives and Future Directions in 2 Chloro 7 Nitroquinazolin 4 Amine Research

Development of Novel and Efficient Synthetic Methodologies for Diversified Analogues

The generation of diverse chemical libraries is fundamental to drug discovery. For 2-Chloro-7-nitroquinazolin-4-amine analogues, the development of more efficient and versatile synthetic routes is a primary objective. Traditional multi-step syntheses can be time-consuming and limited in yield. google.comgoogle.com Future efforts will likely focus on modern synthetic methodologies to streamline the production of a wide array of derivatives.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, improve yields, and enhance product purity. Its application to the cyclization and substitution steps in quinazoline (B50416) synthesis could provide rapid access to novel analogues.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to safer and more scalable processes. This is particularly advantageous when dealing with potentially hazardous reagents or intermediates, such as those involved in nitration reactions.

Catalytic C-H Activation: Direct functionalization of the quinazoline core through C-H activation would represent a significant leap in synthetic efficiency. This would bypass the need for pre-functionalized starting materials, allowing for the introduction of diverse substituents at various positions on the quinazoline ring with greater atom economy.

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more starting materials combine to form the final quinazoline product would significantly shorten synthetic sequences and facilitate the rapid generation of a library of structurally diverse compounds.

A typical synthetic pathway to a related compound, 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, involves a three-step process of cyclization, chlorination, and nucleophilic substitution, starting from 2-amino-4-fluoro benzoic acid. scispace.com Optimizing these steps using modern methodologies could greatly enhance efficiency and yield, making it more suitable for industrial-scale production. scispace.com

Exploration of Unconventional Substitution Patterns for Optimized Biological Activity and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic index of lead compounds. For quinazoline derivatives, research has historically focused on substitutions at the C4, C6, and C7 positions. nih.govnih.gov Future research should systematically explore less conventional substitution patterns on the this compound scaffold to identify novel interactions with biological targets and enhance selectivity.

Key considerations for future exploration:

Substitution at C5 and C8: These positions are less explored but could offer opportunities to modulate the compound's steric and electronic properties, potentially leading to improved binding affinity or altered target selectivity.

Bioisosteric Replacement: Replacing the nitro group at C7 with other electron-withdrawing groups (e.g., cyano, sulfone) or the chlorine atom at C2 with different halogens or small lipophilic groups could fine-tune the molecule's reactivity and pharmacokinetic profile. Structure-activity relationship studies on 4-anilinoquinazolines have shown that electron-donating groups on the quinazoline moiety can enhance potency against the epidermal growth factor receptor (EGFR). nih.gov

Hybrid Molecule Design: Combining the this compound core with other pharmacologically active moieties can create hybrid molecules with dual or synergistic activities. mdpi.commdpi.com For instance, linking it to a pyrazoline moiety has been explored to develop compounds with both antiproliferative and antifungal properties. mdpi.com

The strategic placement of substituents can profoundly impact a compound's interaction with its target. For example, in the context of EGFR inhibitors, the substitution pattern on the quinazoline ring is critical for modulating potency. nih.gov Similarly, for 7-chloro-4-(phenylselanyl) quinoline (B57606) analogues, the introduction of different substituents significantly alters their antinociceptive and anti-inflammatory efficacy. nih.gov

Advanced Computational Approaches for Rational Drug Design and Discovery

Computational techniques have become indispensable in modern drug discovery, enabling the rational design of new molecules and reducing the time and cost associated with experimental screening. nih.govnih.gov For this compound, these approaches can guide the design of next-generation analogues with enhanced potency and specificity.

Future applications of computational tools include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of newly designed analogues based on their structural features. nih.govnih.gov These models can identify key descriptors (e.g., constitutional, electronic, topological) that correlate with activity, guiding the synthesis of more potent compounds. nih.gov

Molecular Docking and Dynamics: Molecular docking studies can predict the binding modes and affinities of this compound derivatives within the active site of a target protein, such as a kinase or enzyme. ijfmr.comnih.govglobalresearchonline.net Subsequent molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time, providing deeper insights into the binding interactions. nih.gov

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds is crucial for early-stage drug development. nih.govglobalresearchonline.net By filtering out compounds with predicted poor pharmacokinetic profiles or toxicity risks, researchers can focus resources on the most promising candidates. globalresearchonline.net

| Computational Method | Application in Quinazoline Research | Potential Insights for this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding affinity and interactions with target proteins like AKT1, EGFR, and PARP-1. | Identification of key amino acid interactions; rational design of substituents to improve binding. | ijfmr.comnih.govrjsocmed.com |

| QSAR | Establishing relationships between chemical structure and cytotoxic activity against cancer cell lines. | Prediction of the biological activity of novel analogues before synthesis. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Assessing the stability of the compound-protein complex and binding modes. | Confirmation of stable binding and understanding the dynamic nature of the interaction. | nih.gov |

| ADMET Prediction | Evaluating drug-like properties, including blood-brain barrier penetration and potential toxicity. | Early-stage filtering of designed analogues to prioritize those with favorable pharmacokinetic profiles. | nih.govglobalresearchonline.net |

Integration of Multi-Omics Data to Uncover Comprehensive Mechanistic Insights

To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of how these compounds modulate cellular pathways and networks.

Future research directions in this area involve:

Target Identification and Validation: Proteomics-based approaches, such as activity-based protein profiling (ABPP), can be used to identify the direct cellular targets of this compound derivatives. nih.gov ABPP has been successfully used to identify β-ketoacyl-ACP-synthase II (FabF) as a target for engineered quinazolines in bacteria. nih.gov Analysis of the complete proteome of cancer cells can reveal "proteomic signatures" associated with disease aggressiveness, which can serve as potential new drug targets. medindia.net

Mechanism of Action Studies: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) following treatment with a compound, researchers can elucidate its mechanism of action and identify downstream signaling pathways that are affected. youtube.com

Biomarker Discovery: Multi-omics data can help identify biomarkers that predict a patient's response to a particular quinazoline-based therapy. This is a crucial step toward personalized medicine, where treatments are tailored to the individual's molecular profile.

The combination of whole-genome sequencing and RNA-seq has already provided significant insights into the underlying disease processes in colorectal cancer, allowing for the identification of new therapeutic targets. youtube.com Applying similar multi-omics strategies to cells treated with this compound analogues will be critical for advancing these compounds into clinical development.

Strategic Derivatization for the Development of Biochemical Probes and Research Tools

Beyond their direct therapeutic potential, derivatives of this compound can be strategically modified to create powerful biochemical probes. nih.gov These research tools are essential for dissecting complex biological processes, validating drug targets, and understanding drug-target engagement in a cellular context. rsc.orgrsc.org

The development of high-quality chemical probes requires that they are potent, selective, and cell-permeable. researchgate.net Strategic derivatization of the this compound scaffold could involve:

Affinity-Based Probes: Incorporating a photoreactive group (e.g., benzophenone, diazirine) would allow for covalent cross-linking of the probe to its target protein upon UV irradiation, facilitating target identification.

Fluorescent Probes: Attaching a fluorophore to a non-critical position of the molecule would enable visualization of the compound's subcellular localization and binding to its target using advanced microscopy techniques.

Biotinylated Probes: Adding a biotin (B1667282) tag would allow for the affinity purification (pull-down) of the target protein and its associated binding partners from cell lysates, helping to map the target's protein interaction network.

"Clickable" Probes: Introducing a bioorthogonal handle, such as an alkyne or azide (B81097) group, allows for the use of click chemistry to attach various reporter tags (e.g., fluorophores, biotin) in situ or in vitro. This is a versatile strategy for activity-based protein profiling. nih.gov

The development of such probes from kinase inhibitors has been a successful strategy for target validation and understanding cellular signaling. nih.govopenlabnotebooks.org Given that many quinazoline derivatives target kinases, modifying the this compound core to create such tools is a promising avenue for future research. ekb.egresearchgate.net

Q & A

Q. What synthetic strategies yield 2-Chloro-7-nitroquinazolin-4-amine with high purity and efficiency?

To synthesize this compound, researchers often employ stepwise functionalization of the quinazoline core. A common approach involves:

- Nucleophilic substitution : Reacting 4-chloro-7-nitroquinazoline with ammonia or amine precursors under controlled temperature (60–80°C) in anhydrous solvents like DMF or THF .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures >95% purity.

- Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water) and structural integrity via H/C NMR (e.g., nitro group resonance at δ ~8.5 ppm in DMSO-d) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Spectroscopy :

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 265.03 for CHClNO) .

- X-ray crystallography : Resolves bond lengths and angles, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electron density distribution : The nitro group’s electron-withdrawing effect reduces HOMO density on the quinazoline ring, influencing reactivity .

- Reactivity indices : Fukui functions identify electrophilic/nucleophilic sites (e.g., C4 for nucleophilic substitution) .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, aiding solubility predictions .

Validate results against experimental UV-Vis spectra (e.g., λ ~320 nm in methanol) .

Q. What structural modifications enhance the biological activity of this compound derivatives?

SAR studies suggest:

- Nitro group replacement : Substituting nitro with methoxy improves solubility but may reduce enzyme inhibition .

- Chloro position : 2-Chloro derivatives show higher kinase inhibition than 4-chloro analogs due to steric effects .

- Amino substitutions : Adding morpholine or piperazine groups (e.g., N-(3-chloro-4-fluorophenyl)-7-methoxy derivatives) enhances selectivity for EGFR kinases .

Example :

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Cellular context : Compare results across cell lines (e.g., HepG2 vs. HEK293) and validate via siRNA knockdown .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain reduced activity in vivo .

Q. What experimental designs elucidate the mechanism of enzyme inhibition?

- Kinetic studies : Measure and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Molecular docking : AutoDock Vina models binding poses (e.g., nitro group hydrogen-bonding with kinase catalytic lysine) .

- Mutagenesis : Introduce point mutations (e.g., EGFR T790M) to confirm binding site residues .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.